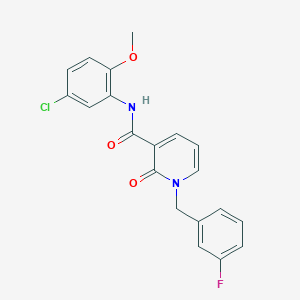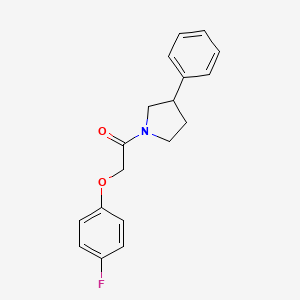
N-phényl-2-(6-chloro-4-phénylquinazolin-2-yl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H16ClN5S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinazoline ont été trouvés pour présenter une activité anticancéreuse significative. Par exemple, certains dérivés de la quinazoline ont été synthétisés et testés pour leur activité antitumorale in vivo contre le carcinome d'Ehrlich ascites (CEA) chez des souris albinos suisses. Les dérivés de la quinazoline obtenus par la recherche montrent que le groupe amino en position trois et le groupe urée / thiourée dans le cycle phénylhydrazine en position trois du squelette de la quinazoline sont cruciaux pour l'action anticancéreuse .
Activité anti-inflammatoire
Les dérivés de la quinazoline ont également été trouvés pour posséder des propriétés anti-inflammatoires . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Activité antibactérienne
Ces composés ont montré des propriétés antibactériennes prometteuses . Cela suggère leur utilisation potentielle dans le développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux médicaments parmi les souches bactériennes.
Activité antifongique
Les dérivés de la quinazoline ont démontré des propriétés antifongiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antifongiques.
Activité antivirale
Les dérivés de la quinazoline ont montré des activités antivirales potentielles . Cela indique leur utilisation potentielle dans le développement de nouveaux médicaments antiviraux.
Activité anticonvulsivante
Ces composés ont présenté des propriétés anticonvulsivantes . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticonvulsivants.
Activité anti-parkinsonienne
Les dérivés de la quinazoline ont montré des activités anti-parkinsoniennes potentielles . Cela indique leur utilisation potentielle dans le développement de nouveaux médicaments pour la maladie de Parkinson.
Activité analgésique
Ces composés ont démontré des propriétés analgésiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur.
Mécanisme D'action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity it exhibits .
Propriétés
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUAVUBFPYCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)


![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![N-(2,4-difluorophenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2409874.png)
![3-(3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine](/img/structure/B2409875.png)
![1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide](/img/structure/B2409878.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)
![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)
![4-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2409881.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)
![benzyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)
